molecular formula C8H5ClO3S2 B13231763 4-Hydroxy-1-benzothiophene-2-sulfonyl chloride

4-Hydroxy-1-benzothiophene-2-sulfonyl chloride

Cat. No.: B13231763
M. Wt: 248.7 g/mol
InChI Key: FVORVPPEZKNKMX-UHFFFAOYSA-N
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Description

4-Hydroxy-1-benzothiophene-2-sulfonyl chloride is a sulfonating agent characterized by a benzothiophene backbone substituted with a hydroxyl group at the 4-position and a sulfonyl chloride moiety at the 2-position. This compound’s structure combines aromatic heterocyclic properties with electrophilic reactivity, making it valuable in organic synthesis, particularly for introducing sulfonyl groups into target molecules.

Properties

Molecular Formula

C8H5ClO3S2

Molecular Weight

248.7 g/mol

IUPAC Name

4-hydroxy-1-benzothiophene-2-sulfonyl chloride

InChI

InChI=1S/C8H5ClO3S2/c9-14(11,12)8-4-5-6(10)2-1-3-7(5)13-8/h1-4,10H

InChI Key

FVORVPPEZKNKMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)S(=O)(=O)Cl)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Hydroxy-1-benzothiophene-2-sulfonyl chloride typically involves the sulfonylation of 4-hydroxy-1-benzothiophene. One common method includes the reaction of 4-hydroxy-1-benzothiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure product purity.

Chemical Reactions Analysis

4-Hydroxy-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorosulfonic acid, amines, alcohols, thiols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-benzothiophene-2-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biomolecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Reactivity Differences

The hydroxyl group in the target compound enhances acidity (pKa ~8–10) compared to the methoxy group in ’s compound (pKa ~15–17), influencing solubility in polar solvents like methanol or water .

Electrophilic Reactivity :

  • Sulfonyl chlorides generally undergo nucleophilic substitution (e.g., with amines or alcohols). The electron-withdrawing hydroxyl group in the target compound may accelerate this reactivity compared to the electron-donating methoxy group in the fluorophenyl derivative.

Thermal Stability :

  • Benzothiophene derivatives often exhibit higher thermal stability due to aromatic rigidity, whereas aliphatic-aryl hybrids (as in ) may decompose at lower temperatures.

Limitations and Gaps in Evidence

  • The provided evidence lacks direct studies on the target compound’s spectroscopic data (e.g., NMR, IR) or catalytic applications.
  • Comparative toxicity or environmental impact data are absent, requiring extrapolation from structurally related compounds.

Biological Activity

4-Hydroxy-1-benzothiophene-2-sulfonyl chloride is a sulfonyl chloride derivative characterized by its unique structural features, which combine the aromatic properties of benzothiophene with the reactivity of sulfonyl chlorides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial properties and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 4-Hydroxy-1-benzothiophene-2-sulfonyl chloride is C7H6ClO2S\text{C}_7\text{H}_6\text{ClO}_2\text{S}. The presence of a hydroxyl group at the 4-position and a sulfonyl chloride group at the 2-position enhances its electrophilic nature, allowing it to participate in various chemical reactions, which are crucial for its biological activity.

The biological activity of 4-Hydroxy-1-benzothiophene-2-sulfonyl chloride is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl chloride moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. This mechanism is particularly relevant in drug design, where compounds that can selectively target and modify protein function are sought after.

Antimicrobial Activity

Research indicates that 4-Hydroxy-1-benzothiophene-2-sulfonyl chloride exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Interaction with Biological Targets

The compound's structural features allow it to interact with several biological targets:

  • Enzymatic inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
  • Receptor modulation : The compound may also act as a modulator of certain receptors, influencing cellular signaling pathways.

Table of Biological Activities

Activity Description Reference
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor ModulationPotential modulator of cellular signaling pathways

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-Hydroxy-1-benzothiophene-2-sulfonyl chloride:

  • Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentration (MIC) values were determined, showing significant activity compared to standard antibiotics.
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that 4-Hydroxy-1-benzothiophene-2-sulfonyl chloride acts as a competitive inhibitor for certain enzymes, providing insights into its potential use as a therapeutic agent in conditions where these enzymes are dysregulated.
  • Receptor Binding Assays : Binding affinity studies indicated that the compound interacts with specific receptors linked to inflammatory responses, suggesting its utility in developing anti-inflammatory therapies.

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